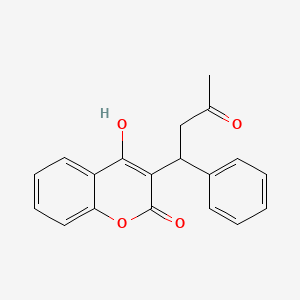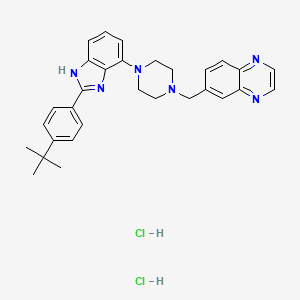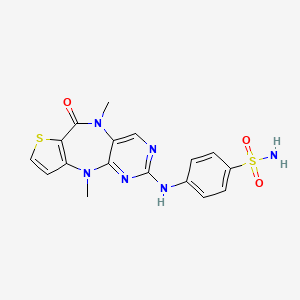
Xmu-MP-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
XMU-MP-1 is a reversible and selective inhibitor of MST1/2 . It has been shown to promote the downstream activation of the pro-proliferative, pro-regenerative, and anti-apoptotic transcriptional regulator YAP1 .
Molecular Structure Analysis
XMU-MP-1 binds to the ATP-binding pocket of MST2 . The sulfonamide group in the molecular structure of XMU-MP-1 is crucial .Chemical Reactions Analysis
XMU-MP-1 inhibits the phosphorylation of MOB1, LATS1/2, and YAP in HepG2 cells as well as MST1/2 autophosphorylation in a concentration-dependent manner .Physical And Chemical Properties Analysis
XMU-MP-1 is a solid substance . Its molecular weight is 416.48 and its molecular formula is C17H16N6O3S2 . It is soluble in DMSO with gentle warming but insoluble in water and ethanol .Aplicaciones Científicas De Investigación
Alzheimer’s Disease Treatment
Xmu-MP-1 has been shown to ameliorate neuropathological changes in a rat model of sporadic Alzheimer’s Disease . It does this by modulating the Hippo-Wnt signaling crosstalk . The treatment with Xmu-MP-1 improved cognitive deficits in the rats . It reduced tau phosphorylation, amyloid-beta deposition, oxidative stress, neurotoxicity, neuroinflammation, synaptic dysfunction, neuronal apoptosis, and neurodegeneration .
Hair Follicle Regeneration
In a model human mini-organ, namely the hair follicle, XMU-MP-1 was tested to determine whether it can be pharmacologically exploited to promote regeneration . However, rather than promoting proliferation, XMU-MP-1 decreased the number of Ki-67+, EdU+ and phospho histone H3+ hair matrix keratinocytes .
Antagonizing Cell Cycle-Dependent Cytotoxicity
XMU-MP-1 has been found to antagonize the cytotoxic effects of paclitaxel . This suggests that it could potentially be used in combination with other drugs to reduce their cytotoxic effects.
Liver Repair and Regeneration
XMU-MP-1 has been shown to promote liver repair and regeneration in a mouse model of acute and chronic liver injury . This suggests that it could potentially be used as a therapeutic agent in the treatment of liver diseases.
Inhibition of MST1/2 Kinases
XMU-MP-1 is a potent and selective ATP-competitive mammalian sterile 20-like kinase (MST) 1/2 inhibitor . It enhances the activity of downstream YAP in vitro . This suggests that it could potentially be used to modulate the activity of these kinases in various biological processes.
Prevention of Cell Death
XMU-MP-1 has been shown to prevent cell death induced by overexpression of MST2 . This suggests that it could potentially be used as a therapeutic agent in conditions characterized by excessive cell death.
Mecanismo De Acción
Target of Action
Xmu-MP-1 is a potent, selective, and ATP-competitive inhibitor of the mammalian sterile 20-like kinases 1 and 2 (MST1/2) . MST1/2 are key components of the Hippo signaling pathway, which plays a crucial role in tissue regeneration, stem cell self-renewal, and organ size control .
Mode of Action
Xmu-MP-1 interacts with its targets, MST1/2, by inhibiting their kinase activity . This inhibition is achieved through ATP competition, which prevents the phosphorylation of MOB1, a downstream substrate of MST2 . This action results in the inactivation of the Hippo signaling pathway and the potentiation of the Wnt/β-Catenin signaling pathway .
Biochemical Pathways
The primary biochemical pathways affected by Xmu-MP-1 are the Hippo and Wnt/β-Catenin signaling pathways . By inhibiting MST1/2, Xmu-MP-1 inactivates the Hippo signaling pathway, which is known to inhibit cell proliferation and promote apoptosis . Concurrently, it potentiates the Wnt/β-Catenin signaling pathway, which is associated with cell growth and regeneration .
Pharmacokinetics
It has been successfully administered in animal models via intraperitoneal injection , suggesting good bioavailability.
Result of Action
The molecular and cellular effects of Xmu-MP-1’s action are diverse. It has been shown to improve cognitive deficits in a rat model of Alzheimer’s disease . It reduces tau phosphorylation, amyloid-beta deposition, oxidative stress, neurotoxicity, neuroinflammation, synaptic dysfunction, neuronal apoptosis, and neurodegeneration . In addition, it has been found to increase the number of pancreatic β cells and enhance Langerhans islet area in a mouse model of diabetes .
Action Environment
The action, efficacy, and stability of Xmu-MP-1 can be influenced by various environmental factors. For instance, the compound’s effect on cell cycle progression may vary depending on the tissue context . Researchers should exercise caution when interpreting the effects of Xmu-MP-1, especially in tissues with actively proliferating cell populations .
Direcciones Futuras
While XMU-MP-1 has been shown to promote tissue repair and regeneration, it also perturbs epithelial cell cycle progression in a model human mini-organ . This may arise as an off-target effect, especially when XMU-MP-1 has been described to strongly inhibit 21 additional kinases beyond MST1/2 . Therefore, future research should exercise caution when interpreting the effects of XMU-MP-1, especially in tissues with actively proliferating cell populations .
Propiedades
IUPAC Name |
4-[(2,9-dimethyl-8-oxo-6-thia-2,9,12,14-tetrazatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-13-yl)amino]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O3S2/c1-22-12-7-8-27-14(12)16(24)23(2)13-9-19-17(21-15(13)22)20-10-3-5-11(6-4-10)28(18,25)26/h3-9H,1-2H3,(H2,18,25,26)(H,19,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRDHKIFCGOZTGD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C3=CN=C(N=C31)NC4=CC=C(C=C4)S(=O)(=O)N)C)SC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Methyl-4-((6-(1-methyl-1H-pyrazol-4-YL)pyridin-3-YL)methyl)-N-(tetrahydro-2H-pyran-4-YL)-1H-pyrrolo[2,3-B]pyridine-6-carboxamide](/img/structure/B611774.png)

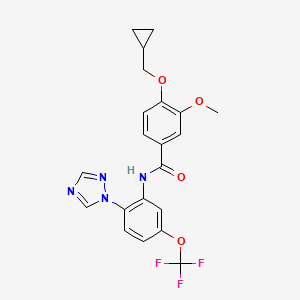
![3-[(4R)-7-chloro-10-[3-(4-chloro-3,5-dimethylphenoxy)propyl]-4-methyl-1-oxo-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-3,4-dihydropyrazino[1,2-a]indol-2(1H)-yl]-1-methyl-1H-indole-5-carboxylic acid](/img/structure/B611778.png)
![2'-Bromo-N-[[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl]-N,N-dimethyl-[1,1'-biphenyl]-4-methanaminium iodide](/img/structure/B611780.png)

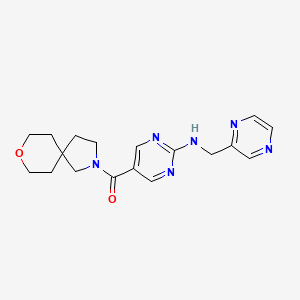

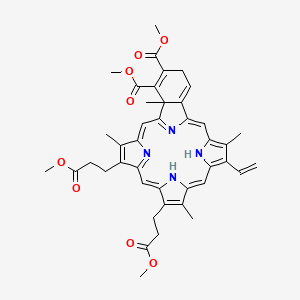

![(2S,4R)-N-[[2-[5-[4-[[2,6-dimethoxy-4-(2-methyl-1-oxo-2,7-naphthyridin-4-yl)phenyl]methyl]piperazin-1-yl]pentoxy]-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B611792.png)
